![molecular formula C20H22ClN3O4S B2472407 1-(4-chlorophenyl)sulfonyl-N'-(4-methylbenzoyl)piperidine-4-carbohydrazide CAS No. 477872-85-8](/img/structure/B2472407.png)
1-(4-chlorophenyl)sulfonyl-N'-(4-methylbenzoyl)piperidine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-chlorophenyl)sulfonyl-N’-(4-methylbenzoyl)piperidine-4-carbohydrazide” is a chemical compound with the molecular formula C20H22ClN3O4S . It has a molecular weight of 435.92 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a sulfonyl group (SO2), a carbohydrazide group (CONHNH2), a 4-chlorophenyl group (a benzene ring with a chlorine atom at the 4th position), and a 4-methylbenzoyl group (a benzene ring with a methyl group and a carbonyl group at the 4th position) .Wissenschaftliche Forschungsanwendungen
Antibacterial Potential
- Antibacterial Activity : A study by Iqbal et al. (2017) synthesized derivatives of 1-(4-chlorophenyl)sulfonyl-N'-(4-methylbenzoyl)piperidine-4-carbohydrazide, which demonstrated moderate antibacterial activity, particularly against Gram-negative bacterial strains. One compound, 8g, showed notable growth inhibition of various bacterial strains, including Salmonella typhi and Escherichia coli (Iqbal et al., 2017).
Potential in Diabetes Treatment
- Type II Diabetes Drug Candidates : In a study by ur-Rehman et al. (2018), derivatives of the compound were synthesized and evaluated for their potential as α-glucosidase enzyme inhibitors, a key enzyme in Type II diabetes. These derivatives showed better inhibitory activity than the standard drug acarbose (ur-Rehman et al., 2018).
Anticancer Properties
- Anticancer Agents : Research by Rehman et al. (2018) focused on synthesizing propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, based on this compound. These compounds showed significant anticancer activity, suggesting their potential as therapeutic agents (Rehman et al., 2018).
Enzyme Inhibition and Molecular Docking
- Acetylcholinesterase and Butyrylcholinesterase Inhibition : A series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized and demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Molecular docking studies further confirmed their potential as enzyme inhibitors (Khalid et al., 2014).
Alzheimer's Disease Treatment Potential
- Alzheimer’s Disease Drug Candidates : In another study by Rehman et al. (2018), new N-substituted derivatives of the compound were synthesized to evaluate potential drug candidates for Alzheimer’s disease. These compounds showed promising enzyme inhibition activity against acetyl cholinesterase (AChE), a significant target in Alzheimer's treatment (Rehman et al., 2018).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N'-(4-methylbenzoyl)piperidine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4S/c1-14-2-4-15(5-3-14)19(25)22-23-20(26)16-10-12-24(13-11-16)29(27,28)18-8-6-17(21)7-9-18/h2-9,16H,10-13H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJWDAPBMDXZIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.